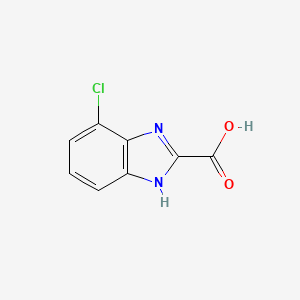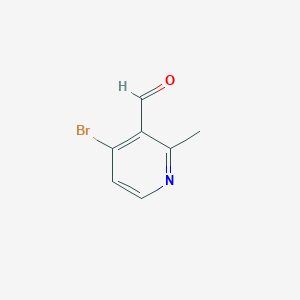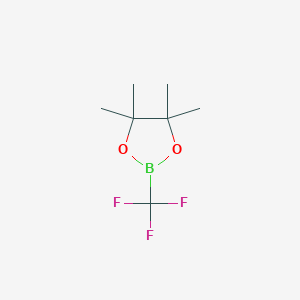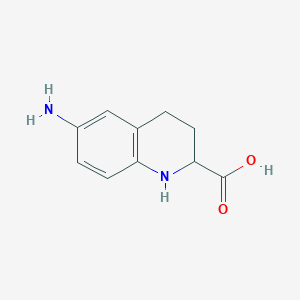![molecular formula C11H13NO2 B11903476 Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]- CAS No. 199442-02-9](/img/structure/B11903476.png)
Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(Chroman-4-yl)acetamide is a chiral compound that has garnered interest due to its potential applications in medicinal chemistry. The compound is characterized by a chroman ring structure attached to an acetamide group, which imparts unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-(Chroman-4-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with chroman-4-one.
Reduction: Chroman-4-one is reduced to chroman-4-amine using titanium (IV) isopropoxide and ammonia in ethanol at room temperature for 6 hours. The reaction mixture is then cooled to 0°C, and sodium borohydride is added portionwise.
Acetylation: The chroman-4-amine is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield ®-N-(Chroman-4-yl)acetamide.
Industrial Production Methods: Industrial production of ®-N-(Chroman-4-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: ®-N-(Chroman-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The chroman ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products:
Oxidation: N-oxides of ®-N-(Chroman-4-yl)acetamide.
Reduction: ®-N-(Chroman-4-yl)amine.
Substitution: Various substituted chroman derivatives.
Wissenschaftliche Forschungsanwendungen
®-N-(Chroman-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antineoplastic effects, particularly in stabilizing protein complexes involved in cancer signaling pathways.
Biology: It is used in research to understand its effects on cellular signaling and apoptosis.
Industry: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Wirkmechanismus
The mechanism of action of ®-N-(Chroman-4-yl)acetamide involves its ability to bind to specific molecular targets. For instance, it can stabilize the complex formed by the overactivated form of K-Ras4B and its membrane transporter, phosphodiesterase subunit delta (PDE6δ). This stabilization reduces the activity of K-Ras signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Chroman-4-amine: A precursor in the synthesis of ®-N-(Chroman-4-yl)acetamide.
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(4R)-chroman-4-yl]acetamide: An analog with similar binding properties to protein complexes.
Uniqueness: ®-N-(Chroman-4-yl)acetamide is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its analogs. Its ability to stabilize protein complexes involved in cancer signaling pathways sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
199442-02-9 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
N-[(4R)-3,4-dihydro-2H-chromen-4-yl]acetamide |
InChI |
InChI=1S/C11H13NO2/c1-8(13)12-10-6-7-14-11-5-3-2-4-9(10)11/h2-5,10H,6-7H2,1H3,(H,12,13)/t10-/m1/s1 |
InChI-Schlüssel |
CANQSNOZKNKRTR-SNVBAGLBSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1CCOC2=CC=CC=C12 |
Kanonische SMILES |
CC(=O)NC1CCOC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-([1,1'-biphenyl]-4-yl)-2H-azirine](/img/structure/B11903459.png)



![(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11903473.png)
